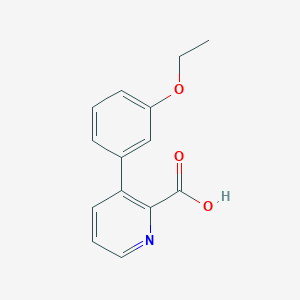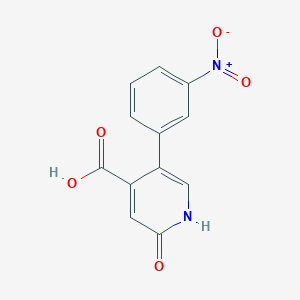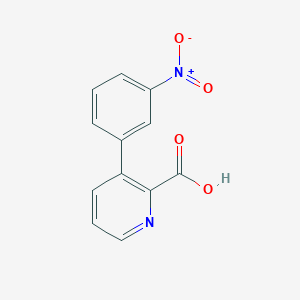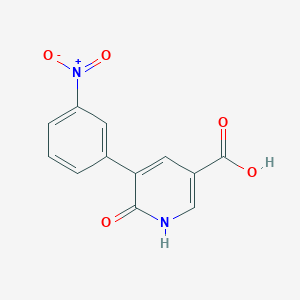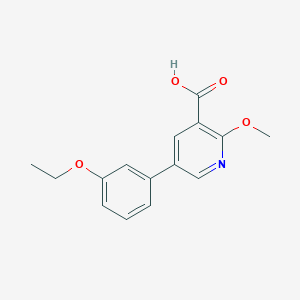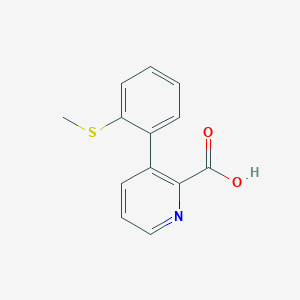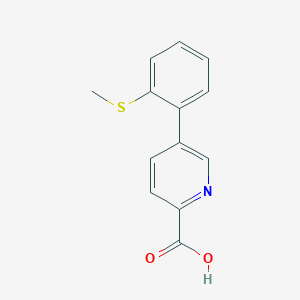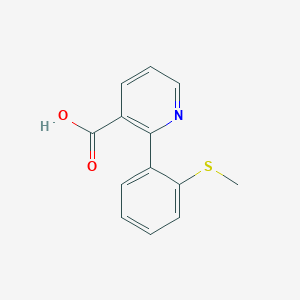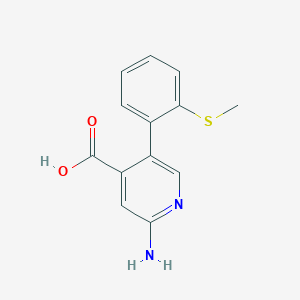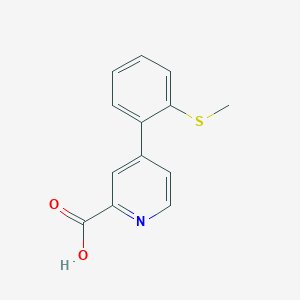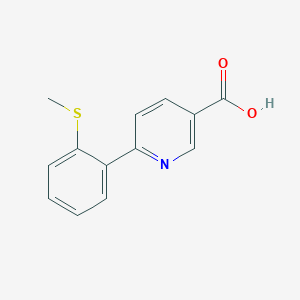
6-(2-Methylthiophenyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Methylthiophenyl)nicotinic acid: is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a methylthio group attached to the phenyl ring, which is further connected to the nicotinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methylthiophenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylthiophenylboronic acid with 6-bromonicotinic acid under Suzuki-Miyaura coupling conditions. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures (around 100°C) for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs. The choice of solvents and reaction conditions is also tailored to ensure safety and environmental compliance.
化学反応の分析
Types of Reactions: 6-(2-Methylthiophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder in acetic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, acetic acid.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
Chemistry: 6-(2-Methylthiophenyl)nicotinic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators. The compound’s ability to interact with biological targets makes it a valuable tool in the study of biochemical pathways and disease mechanisms.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. Research focuses on their ability to act as anti-inflammatory agents, antimicrobial agents, or anticancer agents. The presence of the nicotinic acid moiety is particularly relevant due to its known biological activity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its role as a building block in the synthesis of complex molecules makes it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of 6-(2-Methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target and the context of its use.
類似化合物との比較
- 5-(2-Methylthiophenyl)nicotinic acid
- 6-Methylnicotinic acid
- 6-(2-Methylphenyl)nicotinic acid
Comparison: 6-(2-Methylthiophenyl)nicotinic acid is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties Compared to 5-(2-Methylthiophenyl)nicotinic acid, the position of the methylthio group on the aromatic ring can significantly influence the compound’s reactivity and interaction with biological targets
特性
IUPAC Name |
6-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-10(12)11-7-6-9(8-14-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTBIKQRTCHODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

